1-Isothiocyanato-11-(methylsulfanyl)undecane
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Overview
Description
1-Isothiocyanato-11-(methylsulfanyl)undecane is an organic compound belonging to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methylsulfanyl group (-S-CH3) attached to an undecane chain. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-11-(methylsulfanyl)undecane can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then treated with an oxidizing agent to yield the desired isothiocyanate . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives. due to the toxic nature of these reagents, more sustainable methods are being explored, such as the use of elemental sulfur and benign solvents like Cyrene™ or γ-butyrolactone (GBL) under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-11-(methylsulfanyl)undecane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Thioureas or carbamates.
Scientific Research Applications
1-Isothiocyanato-11-(methylsulfanyl)undecane has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 1-Isothiocyanato-11-(methylsulfanyl)undecane is primarily due to its ability to interact with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can inhibit the activity of enzymes like ornithine decarboxylase, leading to antineoplastic effects . Additionally, the compound’s neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and reduce inflammation .
Comparison with Similar Compounds
1-Isothiocyanato-6-(methylsulfanyl)hexane: Similar structure but with a shorter carbon chain.
1-Isothiocyanato-6-(methylsulfinyl)hexane: Contains a sulfinyl group instead of a sulfanyl group.
Uniqueness: 1-Isothiocyanato-11-(methylsulfanyl)undecane is unique due to its longer carbon chain, which may influence its solubility and reactivity compared to shorter-chain analogs. The presence of the methylsulfanyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for oxidation to sulfoxides or sulfones.
Properties
CAS No. |
144027-76-9 |
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Molecular Formula |
C13H25NS2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
1-isothiocyanato-11-methylsulfanylundecane |
InChI |
InChI=1S/C13H25NS2/c1-16-12-10-8-6-4-2-3-5-7-9-11-14-13-15/h2-12H2,1H3 |
InChI Key |
XIXZECOAPFKEKC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCCCCCN=C=S |
Origin of Product |
United States |
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